

# Physical and chemical properties of 4-Nitrobenzaldehyde

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## Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856

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An In-depth Technical Guide to **4-Nitrobenzaldehyde**

## Overview

**4-Nitrobenzaldehyde**, with the chemical formula  $C_7H_5NO_3$ , is a key aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. It serves as a versatile intermediate in the production of a wide array of compounds, including dyes, pharmaceuticals, and other specialty chemicals. Its chemical behavior is primarily dictated by the two functional groups attached to the benzene ring: the electron-withdrawing nitro group ( $-NO_2$ ) and the aldehyde group ( $-CHO$ ). The nitro group deactivates the ring towards electrophilic substitution while the aldehyde group provides a reactive site for numerous nucleophilic addition and condensation reactions. This guide provides a comprehensive overview of its physical properties, chemical reactivity, experimental protocols, and applications for researchers and professionals in drug development.

## Physical and Spectroscopic Properties

The physical characteristics of **4-Nitrobenzaldehyde** are well-documented, making it a readily identifiable compound in a laboratory setting. It typically appears as a yellow crystalline solid.

### Table 1: Physical Properties of 4-Nitrobenzaldehyde

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub>
Molar Mass	151.12 g/mol
Appearance	Light yellow crystalline powder
Melting Point	103-106 °C
Boiling Point	290 °C (decomposes)
Solubility	Soluble in acetone, ethanol, benzene, and diethyl ether. Sparingly soluble in water.
Density	1.496 g/cm <sup>3</sup>
Vapor Pressure	0.001 mmHg at 25 °C

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **4-Nitrobenzaldehyde**. The key spectral data are summarized below.

**Table 2: Spectroscopic Data for 4-Nitrobenzaldehyde**

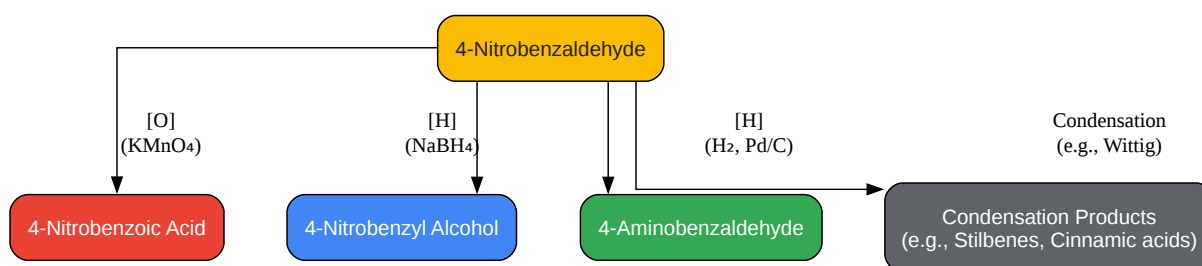
Technique	Key Signals / Peaks
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 10.1 (s, 1H, -CHO), δ 8.4 (d, 2H, Ar-H), δ 8.0 (d, 2H, Ar-H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 191.0 (-CHO), δ 151.0, δ 140.0, δ 131.0, δ 124.0 (Ar-C)
IR Spectroscopy (KBr, cm <sup>-1</sup> )	~2850 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1520 & ~1350 (N-O, nitro)
UV-Vis (Ethanol)	λ <sub>max</sub> ≈ 265 nm

## Chemical Properties and Reactivity

The reactivity of **4-Nitrobenzaldehyde** is dominated by its aldehyde functional group, which readily undergoes oxidation, reduction, and condensation reactions. The strong electron-

withdrawing nature of the nitro group at the para position significantly influences the reactivity of both the aldehyde and the aromatic ring.

- **Oxidation:** The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-nitrobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate ( $\text{KMnO}_4$ ) or chromic acid.
- **Reduction:** The aldehyde can be reduced to a primary alcohol, 4-nitrobenzyl alcohol, using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ). Stronger reducing agents can simultaneously reduce both the aldehyde and the nitro group. For instance, catalytic hydrogenation over palladium on carbon ( $\text{Pd/C}$ ) can reduce the nitro group to an amine, forming 4-aminobenzaldehyde.
- **Condensation Reactions:** As an aldehyde, it is a key substrate for condensation reactions such as the Wittig, Knoevenagel, and Perkin reactions, which are fundamental for forming carbon-carbon double bonds and synthesizing more complex molecules.



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Caption: Key chemical transformations of **4-Nitrobenzaldehyde**.

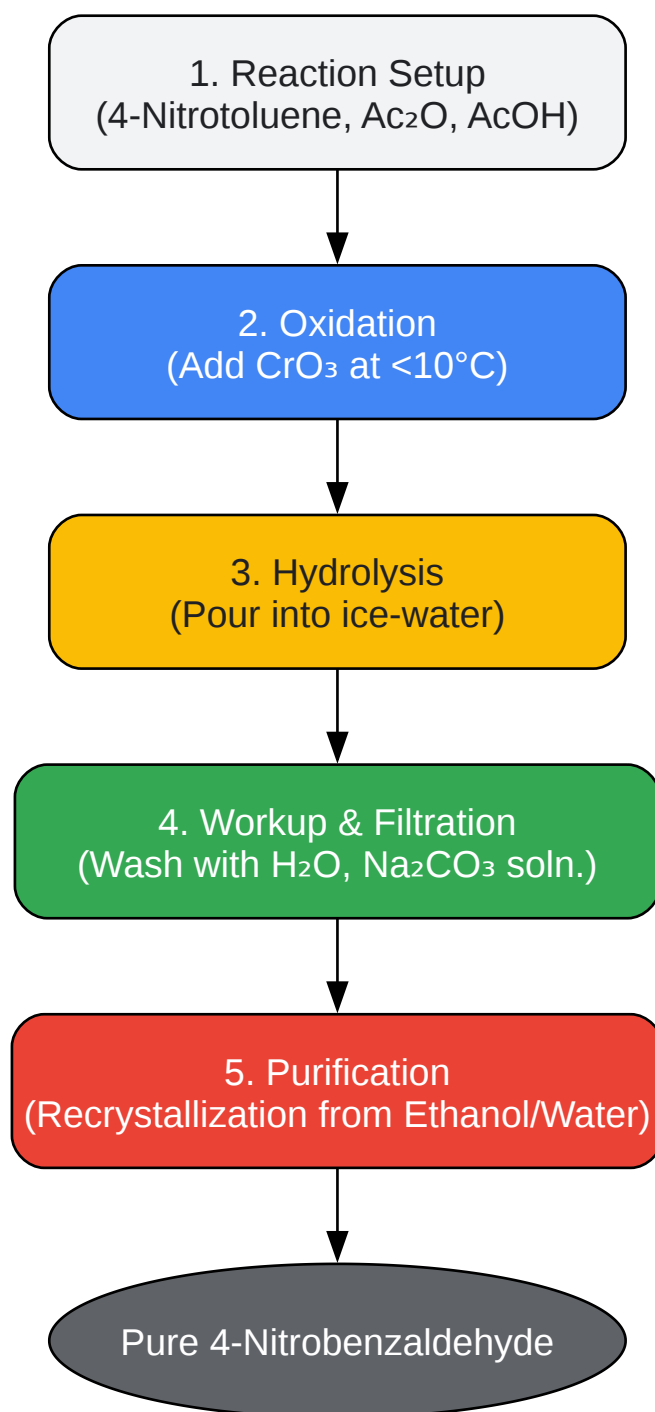
## Experimental Protocols

### A. Synthesis of 4-Nitrobenzaldehyde via Oxidation of 4-Nitrotoluene

A common laboratory-scale synthesis involves the oxidation of 4-nitrotoluene.

Methodology:

- **Reaction Setup:** A mixture of 4-nitrotoluene, acetic anhydride, and glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
- **Oxidation:** The mixture is heated to approximately 40-50 °C. Chromic anhydride ( $\text{CrO}_3$ ) is added portion-wise while maintaining the temperature below 10 °C by external cooling.
- **Hydrolysis:** After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then poured into a beaker of ice-water to hydrolyze the intermediate diacetate.
- **Workup:** The crude product is filtered, washed thoroughly with water to remove chromium salts and acetic acid, and then washed with a cold sodium carbonate solution to remove any 4-nitrobenzoic acid byproduct.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure **4-Nitrobenzaldehyde** crystals.



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Caption: Workflow for the synthesis and purification of **4-Nitrobenzaldehyde**.

## B. Characterization via Thin-Layer Chromatography (TLC)

#### Methodology:

- **Plate Preparation:** A spot of the synthesized **4-Nitrobenzaldehyde**, dissolved in a small amount of ethyl acetate, is applied to a silica gel TLC plate.
- **Elution:** The plate is developed in a chamber containing a mobile phase, typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
- **Visualization:** The plate is removed after the solvent front has migrated near the top. The spots are visualized under a UV lamp (254 nm), where aromatic compounds will appear as dark spots.
- **Rf Calculation:** The Retention Factor (Rf) is calculated to assess purity against a known standard.

## Applications in Drug Discovery and Development

**4-Nitrobenzaldehyde** is not typically an active pharmaceutical ingredient (API) itself but is a crucial building block in the synthesis of numerous pharmacologically active molecules. Its derivatives have shown a wide range of biological activities.

- **Antimicrobial Agents:** It is a precursor for synthesizing Schiff bases and chalcones, classes of compounds that have been extensively investigated for their antibacterial and antifungal properties. The nitro group can be a key pharmacophore in some of these derivatives.
- **Anticancer Agents:** Certain derivatives of **4-Nitrobenzaldehyde** have been explored for their potential as anticancer agents. For example, it is used in the synthesis of combretastatin analogues, which are potent tubulin polymerization inhibitors.
- **Enzyme Inhibitors:** The structure serves as a scaffold for designing inhibitors of various enzymes. For instance, it has been used to synthesize inhibitors of enzymes like monoamine oxidase (MAO), which is a target for treating neurological disorders.

## Safety Profile

**4-Nitrobenzaldehyde** should be handled with appropriate safety precautions in a laboratory setting.

- Hazards: It is harmful if swallowed or inhaled. It can cause skin and serious eye irritation.
- Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.
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